Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Physical property differentiation Solid-phase handling Recrystallization

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 23364-15-0 racemic; CAS 13551-19-4 S-enantiomer; CAS 13551-18-3 R-enantiomer) is a chiral 1-oxo-tetrahydroisoquinoline-3-carboxylic acid methyl ester with molecular formula C11H11NO3 and molecular weight 205.21 g/mol. The compound belongs to the isocarbostyril (1-oxo-1,2,3,4-tetrahydroisoquinoline) class, which serves as a privileged scaffold in numerous bioactive molecules including angiotensin-converting enzyme (ACE) inhibitors, histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP-8) inhibitors, and thyrotropin-releasing hormone (TRH) analogs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B11896365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)
InChIKeyNRNCLSLTVLNNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Conformationally Constrained Isoquinolone Ester for Medicinal Chemistry Procurement


Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 23364-15-0 racemic; CAS 13551-19-4 S-enantiomer; CAS 13551-18-3 R-enantiomer) is a chiral 1-oxo-tetrahydroisoquinoline-3-carboxylic acid methyl ester with molecular formula C11H11NO3 and molecular weight 205.21 g/mol . The compound belongs to the isocarbostyril (1-oxo-1,2,3,4-tetrahydroisoquinoline) class, which serves as a privileged scaffold in numerous bioactive molecules including angiotensin-converting enzyme (ACE) inhibitors, histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP-8) inhibitors, and thyrotropin-releasing hormone (TRH) analogs [1]. The 1-oxo group introduces a lactam carbonyl that participates in key hydrogen-bonding interactions with biological targets, while the methyl ester at the 3-position provides a protected carboxylic acid handle for further synthetic elaboration [2].

Why Generic Substitution Fails for Methyl 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Research Procurement


Substituting methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with its closest analogs—the ethyl ester, the free carboxylic acid, or the non-oxo tetrahydroisoquinoline—introduces measurable differences in physical form, conformational degrees of freedom, hydrogen-bonding capacity, and synthetic utility that cascade into divergent experimental outcomes. The ethyl ester exhibits a substantially lower melting point (34–38 °C vs. 115–116.5 °C), altering handling and purification workflows . The free acid (CAS 63586-82-3) lacks the ester protecting group required for many coupling and diversification strategies, necessitating additional protection/deprotection steps that reduce synthetic efficiency [1]. The non-oxo tetrahydroisoquinoline-3-carboxylate scaffold lacks the lactam carbonyl that has been demonstrated to be critical for target binding in multiple inhibitor programs, including the identification of the 1-oxo ring system as the optimum structure for both in vitro potency and in vivo efficacy in bradycardic agent development [2]. These differences are quantifiable and directly impact procurement decisions in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Against Closest Analogs


Melting Point Advantage: Solid-Phase Handling and Recrystallization Compatibility

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibits a melting point of 115–116.5 °C, which is approximately 77–82 °C higher than the ethyl ester analog (mp 34–38 °C) . This thermal differential has practical consequences: the methyl ester is a stable crystalline solid at ambient laboratory temperatures, whereas the ethyl ester exists near its melting point and may require refrigerated storage to maintain solid form. The higher melting point enables purification by standard recrystallization techniques and facilitates accurate gravimetric dispensing on automated synthesis platforms .

Physical property differentiation Solid-phase handling Recrystallization Automated synthesis compatibility

Optimized Synthetic Accessibility via Triphosgene Method

A dedicated synthetic method for methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was developed by Tang et al. (2002) using triphosgene as the cyclizing agent, establishing a practical route that was also applied to prepare several structural analogues [1]. While the published abstract does not separately report yields for each ester, the method was specifically optimized for the methyl ester as the primary target, and the triphosgene approach avoids the use of hazardous phosgene gas, improving laboratory safety and scalability compared to earlier phosgene-based routes to this scaffold [2]. In contrast, no dedicated, yield-optimized synthetic protocol has been published for the ethyl ester or higher alkyl esters in the 1-oxo series.

Synthetic methodology Triphosgene cyclization Process chemistry Analog generation

Rotatable Bond Count: Conformational Pre-organization Relative to Ethyl Ester

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate possesses 2 rotatable bonds (the ester C–O bonds), whereas the ethyl ester analog possesses 3 rotatable bonds (additional C–C rotation in the ethoxy group) . In fragment-based and structure-based drug design, each freely rotatable bond contributes an estimated entropic penalty of approximately 0.5–1.0 kcal/mol upon binding to a protein target [1]. The methyl ester therefore offers a marginally more conformationally pre-organized scaffold, which can translate into improved binding thermodynamics when the ester is retained in the final ligand. The free carboxylic acid has only 1 rotatable bond but lacks the synthetic versatility of the protected ester form.

Conformational analysis Rotatable bonds Entropic penalty Ligand efficiency

1-Oxo Scaffold Superiority Over Non-Oxo Tetrahydroisoquinoline in Pharmacological Models

In a systematic structure-activity relationship study of bradycardic agents, the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system was explicitly identified as the optimum scaffold for both in vitro potency and in vivo efficacy, compared to the non-oxo tetrahydroisoquinoline and other ring systems evaluated [1]. A representative 1-oxo derivative, compound (R)-10a, demonstrated potent bradycardic activity in rats with minimal influence on blood pressure after oral administration, and inhibited If currents with an IC50 of 0.32 μM in guinea pig pacemaker cells [1]. This finding establishes that the 1-oxo carbonyl is not merely a spectator group but a critical pharmacophoric element contributing to target engagement and in vivo performance. The methyl ester at the 3-position preserves this essential 1-oxo scaffold while maintaining the carboxylic acid in a protected form amenable to further diversification.

Scaffold optimization Bradycardic agents If channel inhibition In vitro vs. in vivo efficacy

Enantiomeric Availability: Three Stereochemical Forms for SAR and Chiral Synthesis

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is commercially available in three distinct stereochemical forms: the (S)-enantiomer (CAS 13551-19-4), the (R)-enantiomer (CAS 13551-18-3 / 84638-84-6), and the racemate (CAS 23364-15-0), all at ≥95% purity from multiple suppliers . This contrasts with the ethyl ester, for which the (S)-enantiomer has less documented commercial availability, and the free acid, which is predominantly offered as the racemate or (S)-form. Access to both enantiomers enables stereochemical structure-activity relationship studies and asymmetric synthesis of diastereomerically pure final compounds, which is critical given that the 3-position stereochemistry directly influences biological activity in ACE inhibitor and TRH analog programs [1].

Enantiomeric purity Chiral building block Stereochemical SAR Chiral chromatography

Ester Hydrolysis Lability: Differentiated Deprotection Kinetics vs. Ethyl and Butyl Esters

In a systematic study of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ester hydrolysis using chicken liver acetone powder (CLAP), the methyl, ethyl, and butyl esters all underwent stereoselective hydrolysis to yield the (S)-acid with excellent enantioselectivity, and the authors reported 'no significant differences related to the type of ester' in terms of resolution outcome [1]. However, in chemical hydrolysis contexts (acidic or basic conditions), methyl esters are generally hydrolyzed faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon—a well-established principle in ester chemistry . For researchers employing the methyl ester as a protected carboxylic acid equivalent, this translates to milder or shorter deprotection conditions compared to the ethyl ester, which can be advantageous when the target molecule contains other base- or acid-sensitive functionality.

Protecting group strategy Ester hydrolysis Enzymatic resolution Synthetic intermediate

Recommended Application Scenarios for Methyl 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Stereochemical SAR Exploration of Chiral Isoquinolone-Based Lead Series

The commercial availability of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in both enantiomeric forms (≥95% purity) enables direct procurement of (S)- and (R)-configured building blocks without in-house chiral chromatography or asymmetric synthesis [1]. The 1-oxo scaffold has been empirically validated as the optimum ring system for in vitro potency and in vivo efficacy in at least one ion channel program (If current IC50 = 0.32 μM for a representative derivative), making this methyl ester a rational starting point for hit-to-lead campaigns targeting ion channels, proteases, or GPCRs where the isoquinolone pharmacophore is relevant [2]. The solid physical form (mp 115–116.5 °C) ensures accurate dispensing on automated liquid handlers and compound management systems [3].

Peptidomimetic Chemistry: Constrained Amino Acid Surrogate for Peptide Lead Optimization

The 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold (Otc) has been successfully employed as a conformationally constrained replacement for pyroglutamic acid in thyrotropin-releasing hormone (TRH) analogs, yielding compounds with 3.5–10 times stronger CNS actions than TRH itself [1]. The methyl ester form provides the carboxylic acid in a protected state compatible with standard Fmoc/t-Bu solid-phase peptide synthesis or solution-phase coupling strategies. The faster chemical hydrolysis kinetics of the methyl ester (vs. ethyl or butyl esters) permits milder final deprotection, preserving epimerization-prone stereocenters in the peptide backbone [2].

Process Chemistry: Scalable Intermediate for ACE Inhibitor and Antihypertensive Agent Synthesis

The dedicated triphosgene-based synthetic method published for methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate provides a validated, scalable route that avoids hazardous phosgene gas [1]. The 1-oxo-tetrahydroisoquinoline-3-carboxylic acid core is the central pharmacophoric element in clinically relevant ACE inhibitors; the methyl ester serves as a key intermediate in the synthesis of N-acyl and N-sulfonyl derivatives that exhibit potent ACE inhibition (ID50 values as low as 5.1 × 10⁻⁸ M for the 3-mercaptopropionyl derivative) [2]. The high melting point (115–116.5 °C) facilitates purification of intermediates by crystallization rather than chromatography, a critical advantage in process-scale synthesis.

Fragment-Based Drug Discovery: Low-Molecular-Weight Zinc-Binding Scaffold for Metalloenzyme Targets

With a molecular weight of 205.21 g/mol and only 2 rotatable bonds, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate falls within the Rule-of-Three guidelines for fragment screening libraries [1]. The 1-oxo carbonyl and ester carboxylate can coordinate catalytic zinc ions in metalloenzymes, as demonstrated by the extensive use of the tetrahydroisoquinoline-3-carboxylate scaffold in MMP-8 inhibitor design, where X-ray crystallography confirmed the binding mode of carboxylate and hydroxamate derivatives in the active site [2]. The methyl ester provides a masked zinc-binding group that can be revealed by in situ hydrolysis or retained for cell permeability in cellular assays.

Quote Request

Request a Quote for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.